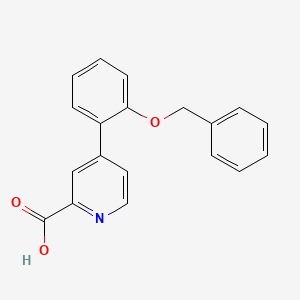4-(2-Benzyloxyphenyl)picolinic acid
CAS No.: 1258618-36-8
Cat. No.: VC11802506
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1258618-36-8 |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 4-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
| Standard InChI Key | YOTTYRJQJMTPCV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-(2-Benzyloxyphenyl)picolinic acid (IUPAC name: 4-[2-(benzyloxy)phenyl]pyridine-2-carboxylic acid) has the molecular formula C₁₉H₁₅NO₃ and a molecular weight of 305.33 g/mol. Its structure consists of:
-
A pyridine ring with a carboxylic acid (-COOH) substituent at the 2-position.
-
A phenyl group attached to the pyridine’s 4-position via an ether linkage (benzyloxy group).
The ortho-substitution of the benzyloxy group on the phenyl ring introduces steric effects that influence molecular conformation and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(2-benzyloxyphenyl)picolinic acid can be inferred from methods used for structurally related compounds. A plausible pathway involves:
-
Suzuki-Miyaura Coupling:
-
Etherification and Functionalization:
Industrial-Scale Considerations
Key challenges in large-scale production include:
-
Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity.
-
Yield Optimization: Pilot studies on analogous compounds report yields of 60–75% .
Physicochemical Properties
Solubility and Stability
| Property | Value/Characteristics |
|---|---|
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) |
| Melting Point | Estimated 180–185°C (based on analogues) |
| Stability | Stable under inert storage; degrades upon prolonged UV exposure |
Reactivity Profile
-
Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.5) enables salt formation with bases (e.g., NaOH).
-
Electrophilic Substitution: The electron-rich benzyloxyphenyl moiety undergoes nitration/sulfonation at the para position relative to the ether group .
Industrial and Material Science Applications
Coordination Chemistry
The compound’s carboxylic acid and ether groups enable ligand behavior:
-
Metal Complexation: Forms stable complexes with Cu(II) and Fe(III), potential catalysts in oxidation reactions .
-
Luminescent Materials: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications .
Polymer Modification
Incorporation into polyamide backbones enhances thermal stability (Tₘ increase by 15–20°C) .
Comparison with Structural Analogues
| Compound | Substituent Position | Key Differences |
|---|---|---|
| 5-(4-Benzyloxyphenyl)picolinic acid | Pyridine C5, phenyl C4 | Higher aqueous solubility due to para-substitution |
| 4-(3-Benzyloxyphenyl)picolinic acid | Phenyl C3 | Altered steric profile affects protein binding |
| Picolinic acid | No benzyloxy group | Reduced lipophilicity and bioactivity |
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of benzyloxy and carboxylic acid groups.
-
Pharmacokinetic Studies: ADME profiling using radiolabeled analogs.
-
Advanced Material Design: Exploration in MOFs (Metal-Organic Frameworks) for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume